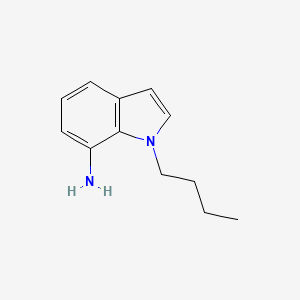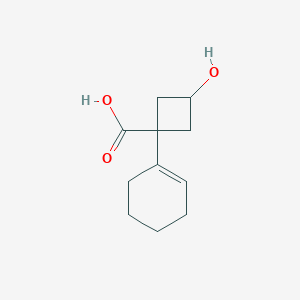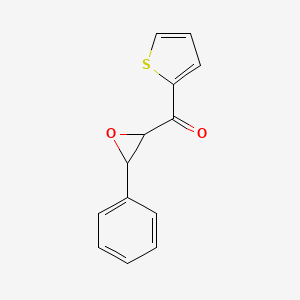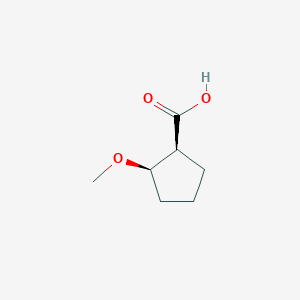![molecular formula C10H11N3 B15240150 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile](/img/no-structure.png)
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of pyridine, featuring a nitrile group at the 2-position and a 2-methylcyclopropylamino group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methylcyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but with an amino group instead of the 2-methylcyclopropylamino group.
2-Cyano-5-aminopyridine: Another derivative with a cyano group at the 2-position and an amino group at the 5-position.
Uniqueness
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is unique due to the presence of the 2-methylcyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-[(2-methylcyclopropyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-7-4-10(7)13-9-3-2-8(5-11)12-6-9/h2-3,6-7,10,13H,4H2,1H3 |
Clave InChI |
FSCRVFFWTJLAMW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1NC2=CN=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)









